molecular formula C23H25N3O3S B11627409 N-{(E)-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

N-{(E)-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B11627409
M. Wt: 423.5 g/mol
InChI Key: FOXKJWPENKIXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also double-bonded to another carbon atom This particular compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxy group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be outlined as follows:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1LAMBDA6-thiolane-11-dione.

    Condensation Reaction: The aldehyde and the amine are mixed in a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid, is added to facilitate the reaction.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete condensation. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

3-[(E)-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-[(E)-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired pharmacological effect. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[3-(4-ETHOXY-4-HYDROXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-2-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • 4-{[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 3-[(E)-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific structural features, such as the presence of the pyrazole ring and the thiolane ring, which confer unique chemical and biological properties. These structural elements contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methanimine

InChI

InChI=1S/C23H25N3O3S/c1-3-29-22-10-9-18(13-17(22)2)23-19(14-24-20-11-12-30(27,28)16-20)15-26(25-23)21-7-5-4-6-8-21/h4-10,13-15,20H,3,11-12,16H2,1-2H3

InChI Key

FOXKJWPENKIXTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.